molecular formula C17H13NO2 B5731618 phenyl 2-naphthylcarbamate

phenyl 2-naphthylcarbamate

Cat. No.: B5731618
M. Wt: 263.29 g/mol
InChI Key: IBFQVIXTCYXVOC-UHFFFAOYSA-N
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Description

Phenyl 2-naphthylcarbamate is a carbamate derivative featuring a phenyl group bonded to a 2-naphthylcarbamate moiety. Carbamates are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their stability and tunable reactivity. This compound is structurally distinct owing to the bulky 2-naphthyl group, which confers unique conformational and electronic properties. The 2-naphthyl group enhances steric hindrance and π-π stacking capabilities, influencing solubility and binding affinity compared to simpler carbamates.

Properties

IUPAC Name

phenyl N-naphthalen-2-ylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO2/c19-17(20-16-8-2-1-3-9-16)18-15-11-10-13-6-4-5-7-14(13)12-15/h1-12H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBFQVIXTCYXVOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)NC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Hydrolysis Reactions

The carbamate group undergoes hydrolysis under acidic or basic conditions, producing 2-naphthol and phenyl isocyanate intermediates.

Acidic Hydrolysis

  • In 1 M HCl, phenyl 2-naphthylcarbamate decomposes to 2-naphthol and CO₂, with a half-life (t₁/₂) of <20 min at 37°C .

  • Mechanism: Protonation of the carbonyl oxygen followed by nucleophilic attack by water.

Basic Hydrolysis

  • In 1 M NaOH, hydrolysis proceeds via an E1cb mechanism, forming an isocyanate intermediate .

  • Deprotonation of the NH group generates a resonance-stabilized anion, leading to isocyanate release .

Chemoselective Reactivity

Phenyl 2-naphthylcarbamate exhibits distinct reactivity patterns depending on reaction partners:

Urea Formation

  • Reaction with primary amines (e.g., benzylamine) generates unsymmetrical ureas .
    Example :

    Ph-O-C(=O)-NH-2-naphthyl+R-NH2R-NH-C(=O)-NH-2-naphthyl+Ph-OH\text{Ph-O-C(=O)-NH-2-naphthyl} + \text{R-NH}_2 \rightarrow \text{R-NH-C(=O)-NH-2-naphthyl} + \text{Ph-OH}
  • Yields range from 72% to 85% under mild conditions (THF, 25°C) .

Stability Against Secondary Amines

  • N,N-Disubstituted carbamates (e.g., from secondary amines) resist urea formation due to steric hindrance .

Stability in Biological Media

The compound’s stability varies significantly in physiological environments:

Mediumt₁/₂ (37°C)Degradation Products
Rat plasma15 min2-naphthol, phenyl isocyanate
Alkaline buffer (pH 9)30 minSame as above

Data indicate rapid hydrolysis in biological systems, limiting its utility in drug design .

Comparative Reactivity with Substituted Derivatives

Structural modifications alter reactivity and stability:

DerivativeHydrolysis Rate (t₁/₂)Urea Formation Efficiency
Phenyl 2-naphthylcarbamate15 min (plasma)85%
O-2-naphthyl N-methylthiocarbamate>24 h72%
2-naphthyl dithiocarbamateNo hydrolysisNot applicable

Electron-withdrawing substituents (e.g., thiocarbamate groups) enhance stability but reduce reactivity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Phenyl 2-naphthylcarbamate belongs to a broader class of aryl carbamates. Below, we compare its properties with structurally related compounds, emphasizing analytical methods, stability, and functional behavior.

Structural and Functional Group Analysis

Compound Key Functional Groups Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) Analytical Method Stability
Phenyl 2-naphthylcarbamate Phenyl, 2-naphthylcarbamate Not reported CD, molecular mechanics Depends on substituent effects
Phenylephrine-HCl Phenyl, hydroxyl, methylamino 6.62 × 10³ (510 nm) Spectrophotometry 48-hour stability in dye
3,5-Dinitrophenylcarbamate 3,5-dinitrophenyl, carbamate Not reported Spectrophotometry, HPLC Sensitive to hydrolysis
  • Steric and Electronic Effects: The 2-naphthyl group in phenyl 2-naphthylcarbamate introduces significant steric bulk compared to phenyl or 3,5-dinitrophenyl groups. This reduces solubility in polar solvents but enhances π-π interactions in nonpolar environments . In contrast, the electron-withdrawing nitro groups in 3,5-dinitrophenylcarbamate increase reactivity toward nucleophiles, making it less stable under basic conditions.
  • Analytical Methods :
    Phenyl 2-naphthylcarbamate requires advanced techniques like CD and molecular modeling due to its complex conformation, whereas simpler carbamates (e.g., phenylephrine derivatives) are routinely quantified via spectrophotometry. For example, phenylephrine-HCl forms a stable azo dye with ε = 6.62 × 10³ L·mol⁻¹·cm⁻¹ at 510 nm , enabling rapid analysis in pharmaceuticals.

Stability and Reactivity

  • Thermal and Chemical Stability: The 2-naphthyl group enhances thermal stability compared to aliphatic carbamates. However, hydrolysis susceptibility remains higher than in sterically shielded carbamates like tert-butyl derivatives.
  • Reactivity in Drug Formulations :
    Phenyl 2-naphthylcarbamate’s bulky structure may reduce bioavailability compared to smaller carbamates. In contrast, phenylephrine-HCl is optimized for rapid absorption in nasal sprays, with excipient interference minimized during spectrophotometric analysis .

Key Comparative Data

Molar Absorptivity: Phenylephrine-HCl: 6.62 × 10³ L·mol⁻¹·cm⁻¹ . Phenyl 2-naphthylcarbamate: No direct spectrophotometric data; conformational analysis dominates .

Stability :

  • Phenylephrine-derived azo dye: 48-hour stability .
  • Phenyl 2-naphthylcarbamate: Stability inferred from molecular mechanics simulations .

Analytical Sensitivity :

  • Phenylephrine-HCl: Linear range 0.4–10 ppm .
  • Phenyl 2-naphthylcarbamate: Requires specialized techniques (e.g., CD) for low-concentration analysis.

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